5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile
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Overview
Description
5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile is a chemical compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol It is known for its unique structure, which includes a benzo[d]oxazole ring substituted with a hydroxymethyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carbonitrile groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-methylbenzo[d]oxazole
- 6-Hydroxy-2-methylbenzo[d]oxazole
- 2-Methyl-1,3-benzoxazol-5-amine
- 2-Methyl-5-phenylbenzoxazole
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in various fields .
Properties
Molecular Formula |
C9H6N2O2 |
---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
5-(hydroxymethyl)-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O2/c10-4-9-11-7-3-6(5-12)1-2-8(7)13-9/h1-3,12H,5H2 |
InChI Key |
LNWLLNKDPBVXLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)N=C(O2)C#N |
Origin of Product |
United States |
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